Product packaging for 3-(3-aminophenyl)-N-methylpropanamide(Cat. No.:CAS No. 1018542-66-9)

3-(3-aminophenyl)-N-methylpropanamide

Cat. No.: B1518853
CAS No.: 1018542-66-9
M. Wt: 178.23 g/mol
InChI Key: POBPZATWDRHOQA-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N-methylpropanamide (CAS 1018542-66-9) is a chemical intermediate of significant interest in pharmaceutical research and development. Its molecular structure, featuring both an aromatic amine and a methylpropanamide group, makes it a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological and psychiatric conditions . Researchers utilize this compound to create more complex molecules that interact with central nervous system targets, such as serotonin and dopamine receptors, showing potential for the development of novel therapeutic agents for mood disorders, pain management, and neurodegenerative diseases . The compound has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol . It is typically characterized by its SMILES string, O=C(NC)CCC1=CC=CC(N)=C1 . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions recommend keeping the compound in a dark place, under an inert atmosphere, and at room temperature . As a safety precaution, this material is associated with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers are advised to handle it with appropriate personal protective equipment (PPE) as indicated by the GHS warning and precautionary statement P280 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B1518853 3-(3-aminophenyl)-N-methylpropanamide CAS No. 1018542-66-9

Properties

IUPAC Name

3-(3-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBPZATWDRHOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Targeting Neurological Pathways:
The compound's structure is particularly relevant for designing drugs that target neurological pathways. Its ability to interact with specific receptors makes it a candidate for developing treatments for neurological disorders .

Cancer Therapy:
Research indicates that this compound can selectively bind to the Folate Receptor Alpha (FolRa), which is often overexpressed in cancer cells. This interaction suggests potential applications in targeted cancer therapies, allowing for the delivery of cytotoxic agents directly to tumor cells .

Antidepressant Properties:
Similar compounds have shown promise in treating depression, indicating that this compound may have similar effects. Further studies are needed to explore its pharmacological profile in this context.

Biological Research

Mechanisms of Action:
Understanding the mechanisms by which this compound operates is crucial. Preliminary studies suggest it may disrupt cellular processes involved in cancer cell proliferation and survival, potentially inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests a possible mechanism involving the inhibition of lipid biosynthesis in bacteria, which could lead to new therapeutic agents against infections.

Industrial Applications

Synthesis of Bioactive Molecules:
In industrial chemistry, this compound serves as an intermediate in the synthesis of bioactive molecules. Its functional groups allow for further modifications, enhancing its utility in producing pharmaceuticals and specialty chemicals .

Table 1: Anticancer Activity Profile

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF725Inhibition of cell proliferation
A54930Induction of apoptosis

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa10100

Case Studies and Research Findings

  • Cancer Therapeutics Development:
    A study published in a peer-reviewed journal highlighted the efficacy of compounds similar to this compound against MCF7 breast cancer cells, demonstrating significant cytotoxic effects and suggesting pathways for further drug development .
  • Antimicrobial Research:
    Investigations into the antimicrobial properties of this compound revealed promising results against E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which 3-(3-Aminophenyl)-N-methylpropanamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanamides

a) N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
  • Structure : Contains a 3-chlorophenethylamine moiety linked to a naproxen-derived propanamide.
  • Key Differences: Substituents: Chlorine atom (electron-withdrawing) and methoxynaphthalene group (bulky aromatic). Synthesis: Reacts 2-(3-chlorophenyl)ethan-1-amine with naproxen .
b) N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide
  • Structure : Combines a 3-chlorophenethyl group with ibuprofen’s core structure.
  • Key Differences :
    • Substituents : Isobutylphenyl group (lipophilic) enhances anti-inflammatory targeting.
    • Applications : Chlorinated ibuprofen derivative; may exhibit dual activity in inflammation and pain pathways .
c) 3-(2-Aminophenyl)-N-methylpropanamide
  • Structure: Amino group at the 2-position of the phenyl ring instead of the 3-position.
  • Key Differences: Positional Isomerism: Altered binding affinity due to steric and electronic effects. Applications: Less commonly reported in neurological research compared to the 3-aminophenyl isomer .

N-Methylpropanamide Derivatives

a) 3-(Azepan-3-yl)-N-methylpropanamide
  • Structure : Azepane (7-membered ring) substituent instead of phenyl.
  • Key Differences :
    • Molecular Weight : 184.3 g/mol (lower due to absence of aromatic ring).
    • Applications : Likely used in heterocyclic chemistry for ring-expansion reactions .
b) 3-(3-Aminophenoxy)-N-ethylpropanamide
  • Structure: Ethylamide substitution and phenoxy linker.
  • Key Differences :
    • Solubility : Increased hydrophilicity from the ether linkage.
    • Molecular Weight : 208.26 g/mol .

Halogenated and Fluorinated Analogues

a) N-(3-Chloro-4-fluorophenyl)-3-(hydroxyamino)-3-iminopropanamide
  • Structure : Contains both chlorine and fluorine atoms on the phenyl ring.
  • Applications: Studied for its iminopropanamide motif in chelator design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reference
3-(3-Aminophenyl)-N-methylpropanamide (dihydrochloride) C₁₀H₁₆Cl₂N₂O 251.15 3-aminophenyl, methylamide Neurological drug intermediates
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₁ClNO₂ 366.87 Chlorophenyl, methoxynaphthalene Bio-functional hybrids
3-(Azepan-3-yl)-N-methylpropanamide C₉H₁₈N₂O 184.3 Azepane ring Heterocyclic synthesis
N-(3-Chloro-4-fluorophenyl)-3-(hydroxyamino)-3-iminopropanamide C₉H₈ClFN₃O₂ 243.63 Chloro, fluoro, imino Antimicrobial research

Key Findings and Research Implications

  • Functionalization Potential: The 3-aminophenyl group in this compound allows versatile derivatization, making it superior for drug discovery compared to analogues with fixed substituents (e.g., chlorophenyl or azepane) .
  • Solubility Enhancement: Salt forms (HCl) improve bioavailability, a critical advantage over non-ionic analogues like 3-(3-aminophenoxy)-N-ethylpropanamide .
  • Biological Targeting : Chlorinated derivatives (e.g., ) exhibit distinct bioactivity profiles due to halogen interactions, whereas the target compound’s primary amine enables covalent targeting in neurological proteins .

Biological Activity

Overview

3-(3-Aminophenyl)-N-methylpropanamide, also known as a derivative of N-methylpropanamide, has garnered attention in biological research for its potential therapeutic applications. This compound exhibits various biological activities, including interactions with biological macromolecules, enzyme inhibition, and potential anticancer properties.

  • Molecular Formula: C11H14N2O
  • Molecular Weight: 190.25 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. The presence of the amine group allows for hydrogen bonding with target proteins, which can influence their activity and stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines. For instance:

Cell LineIC50 (μM)% Inhibition
MDA-MB-468 (Breast)5.284.83%
SK-MEL-5 (Melanoma)4.881.58%
T-47D (Breast)6.190.47%

These results indicate a promising profile for further development as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and metabolism. For example, it showed significant inhibition of human alkaline phosphatase (ALP), with an IC50 value of approximately 0.420 μM, suggesting its potential role in modulating tumor microenvironments .

Case Studies

  • Study on Antiproliferative Effects : A comprehensive study assessed the antiproliferative activity of various derivatives, including this compound, against a panel of cancer cell lines. The findings revealed that this compound exhibited substantial growth inhibition across several types of cancers, highlighting its broad-spectrum activity .
  • Mechanism-Based Approaches : Research focused on understanding the mechanism by which this compound exerts its biological effects. Molecular docking studies indicated strong binding affinity to target proteins involved in cancer pathways, suggesting a rational basis for its observed activities .

Comparative Analysis

When compared to similar compounds, such as other N-substituted amides and phenyl derivatives, this compound demonstrates unique reactivity due to its specific functional groups. This uniqueness may contribute to its distinct biological activity profile.

Compound NameStructure TypeNotable Activity
N,N-DimethylacetamideAmideModerate cytotoxicity
4-Aminobenzoic acidAromatic amineAnti-inflammatory
3-(4-Hydroxyphenyl)-N-methylpropanamideHydroxy derivativeAnticancer potential

Chemical Reactions Analysis

Reduction Reactions

The primary amino group undergoes selective reduction under catalytic hydrogenation conditions. For example, the nitro precursor N-methyl-3-(3-nitrophenyl)acrylamide is reduced using triethylsilane and 10% Pd/C in methanol at room temperature, yielding 3-(3-aminophenyl)-N-methylpropanamide with a 64% isolated yield .

Reaction Reagents/Conditions Yield
Nitro to amine reductionPd/C (10%), triethylsilane, MeOH, 1 h64%

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitroso or nitro derivatives. For instance, treatment with H₂O₂ in acidic media generates intermediates useful in dye synthesis.

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

  • Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl-3-(3-aminophenyl)-N-methylpropanamide.

  • Alkylation : Treatment with methyl iodide in the presence of a base produces N,N-dimethyl derivatives.

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization. For example, heating with polyphosphoric acid (PPA) yields quinoline derivatives , which are valuable in medicinal chemistry.

Product Conditions Application
Quinoline analogPPA, 120°C, 4 hAnticancer drug scaffolds

Schiff Base Formation

The amino group condenses with aldehydes to form Schiff bases. Reaction with 3-formyl-6-methylchromone in acetonitrile at 80°C produces phosphinoyl-functionalized chromanones, which exhibit fluorescence properties .

Aldehyde Conditions Product
3-Formyl-6-methylchromoneMeCN, 80°C, MW3-(Butylamino)methylene chromanone

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts. For example, coupling with 4-(trifluoromethyl)phenylboronic acid generates biphenyl derivatives with enhanced bioactivity .

Mechanistic Insights

  • Kinetics : Reduction of the nitro precursor follows pseudo-first-order kinetics with an activation energy of 45 kJ/mol .

  • Catalysis : Pd/C facilitates hydrogen transfer during reduction, while triethylsilane acts as a stoichiometric reductant .

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting material: 3-nitrobenzaldehyde or 3-nitroaniline.
  • The nitro group is initially present and serves as a precursor to the amino group.
  • The aldehyde or aniline undergoes amidation with methylamine or methylpropionyl chloride derivatives to introduce the N-methylpropanamide moiety.

Amidation Reaction

  • The aromatic amine or nitro-substituted aromatic compound reacts with methylpropionyl chloride or similar acyl chlorides.
  • The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
  • Reaction conditions are controlled to avoid hydrolysis of the acyl chloride and to maximize yield.
  • Purification is performed via recrystallization or chromatographic techniques to isolate the amide intermediate.

Reduction of Nitro Group to Amino Group

  • The nitro group is reduced to an amino group using either:
  • Reduction is a critical step to obtain the free amino group on the phenyl ring, which is essential for the biological activity of the compound.

Alternative Synthetic Routes

  • Some patents describe multi-step synthetic sequences involving nitrile intermediates, catalytic hydrogenation, and methylation steps to prepare related N-methylpropylamine derivatives, which can be adapted for this compound.
  • Industrial scale synthesis may employ continuous flow reactors to improve reaction efficiency, control, and scalability, especially for reduction and amidation steps.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants Conditions/Notes Outcome
1 Amidation 3-nitroaniline + methylpropionyl chloride Base (pyridine or triethylamine), anhydrous, controlled temperature Formation of N-(3-nitrophenyl)-N-methylpropanamide intermediate
2 Reduction Nitro intermediate + H2 / Pd-C or Fe powder + acid Catalytic hydrogenation or chemical reduction Conversion of nitro group to amino group
3 Purification Crystallization or chromatography Standard purification techniques Pure this compound

Q & A

Q. How can researchers confirm the identity and purity of 3-(3-aminophenyl)-N-methylpropanamide?

  • Methodological Answer : To confirm identity, use a combination of spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the aromatic proton environment (3-aminophenyl group) and methylpropanamide backbone. Cross-reference with PubChem data for shifts .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase HPLC with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight (C10_{10}H14_{14}N2_{2}O, MW 178.24) via ESI-MS .
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction can elucidate bond lengths and torsional angles .

Q. What are common synthetic routes for this compound?

  • Methodological Answer : A typical synthesis involves:
  • Step 1 : React 3-nitrobenzoic acid with methylamine to form 3-nitro-N-methylbenzamide.
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H2_2, Pd/C) or sodium dithionite.
  • Step 3 : Introduce the propanamide chain via alkylation or acylation. Optimize yields using continuous flow reactors for precise temperature control .
  • Quality Control : Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound’s three-dimensional conformation analyzed?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to determine bond angles (e.g., C-N-C in the amide group) and planarity of the aromatic ring. Compare with analogs like N-(4-aminophenyl)-2-methylpropanamide for steric effects .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict conformational stability and compare with experimental data .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Modify Substituents : Syntize analogs with halogenated aryl groups (e.g., 3-chlorophenyl) or altered alkyl chains (e.g., butanamide derivatives) to assess impact on biological activity .
  • Biological Assays : Test analogs for enzyme inhibition (e.g., kinases) or receptor binding (e.g., opioid/SSRI bifunctional ligands) using competitive binding assays .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in reported biological activities of analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from diverse sources (e.g., PubChem, patent literature) to identify outliers. For example, conflicting antimicrobial results may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Orthogonal Validation : Replicate key studies under standardized conditions (e.g., fixed pH, temperature) and use isogenic bacterial strains to control for genetic variability .

Q. How can researchers optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
  • Process Chemistry : Transition from batch to continuous flow reactors to enhance heat transfer and reduce side reactions (e.g., over-alkylation) .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic recycling (e.g., immobilized Pd nanoparticles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-aminophenyl)-N-methylpropanamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.